![molecular formula C22H35N3OS B4533808 1'-(2-methylbenzyl)-N-[2-(methylthio)ethyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B4533808.png)
1'-(2-methylbenzyl)-N-[2-(methylthio)ethyl]-1,4'-bipiperidine-4-carboxamide
Description
"1'-(2-Methylbenzyl)-N-[2-(methylthio)ethyl]-1,4'-bipiperidine-4-carboxamide" is a chemical compound with potential pharmacological applications. Its synthesis and structural analysis are crucial for understanding its properties and potential uses.
Synthesis Analysis
The synthesis process often involves the reaction of specific amine and carboxamide precursors. For example, Harada et al. (1997) synthesized a related compound, N-[1-methyl-4-(3-methylbenzyl)hexahydro-1H-1,4-diazepin-6-yl]-1H-indazole-3-carboxamide, through a reaction involving N-methyl-N'-(3-methylbenzyl)-ethylenediamine and a specific aldehyde (Harada, Morie, Hirokawa, & Kato, 1997).
Molecular Structure Analysis
X-ray crystallography is a common method used for determining the molecular structure of such compounds. Luo & Huang (2004) utilized this technique to analyze the crystal structure of a similar compound, N-p-Methylbenzyl benzamide (Luo & Huang, 2004).
Chemical Reactions and Properties
The chemical reactions and properties are influenced by the compound's functional groups and molecular structure. For instance, Wang et al. (2018) synthesized a related compound, N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, and examined its reactivity (Wang et al., 2018).
Physical Properties Analysis
Physical properties like melting point, solubility, and crystalline structure are important for the compound's application. The research by Harada et al. (1997) provides insights into the physical properties through melting point and solubility studies (Harada, Morie, Hirokawa, & Kato, 1997).
Chemical Properties Analysis
Chemical properties, such as reactivity with other compounds and stability, are key to understanding the compound's potential applications. The study by Wang et al. (2018) is an example of how these properties can be analyzed (Wang et al., 2018).
properties
IUPAC Name |
1-[1-[(2-methylphenyl)methyl]piperidin-4-yl]-N-(2-methylsulfanylethyl)piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35N3OS/c1-18-5-3-4-6-20(18)17-24-12-9-21(10-13-24)25-14-7-19(8-15-25)22(26)23-11-16-27-2/h3-6,19,21H,7-17H2,1-2H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSDLZPJOJBHEKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCC(CC2)N3CCC(CC3)C(=O)NCCSC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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